![molecular formula C10H16ClNO B13474073 N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a furan ring attached to a cyclopentanamine moiety through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride typically involves the reaction of furan-3-carbaldehyde with cyclopentylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using solvents such as ethanol or methanol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted cyclopentanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(furan-2-yl)methyl]cyclopentanamine hydrochloride
- N-[(thiophen-3-yl)methyl]cyclopentanamine hydrochloride
- N-[(pyridin-3-yl)methyl]cyclopentanamine hydrochloride
Uniqueness
N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct pharmacological properties and synthetic utility.
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
N-(furan-3-ylmethyl)cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-4-10(3-1)11-7-9-5-6-12-8-9;/h5-6,8,10-11H,1-4,7H2;1H |
InChI-Schlüssel |
DMVIRCBBZBTQNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC2=COC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


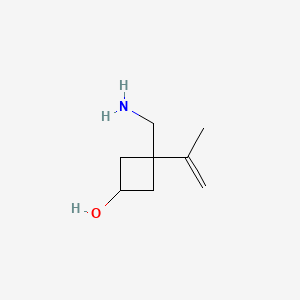
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)
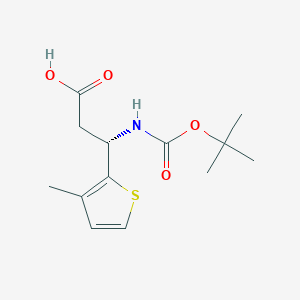
![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
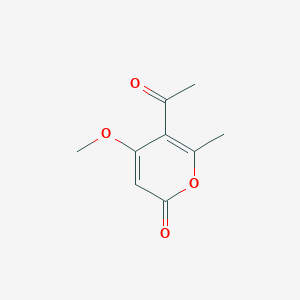
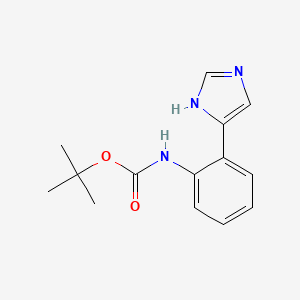
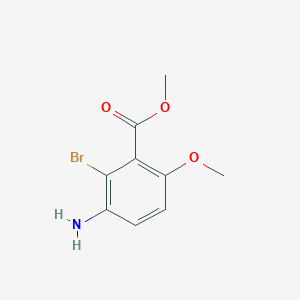
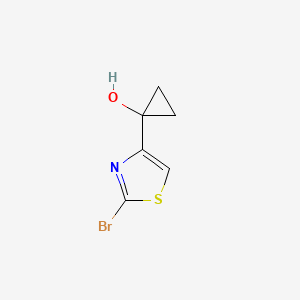
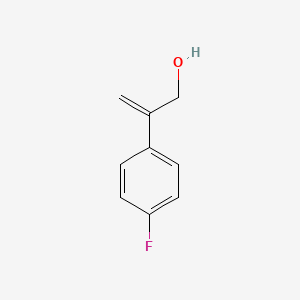
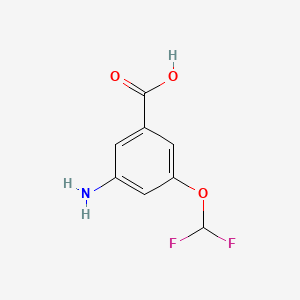
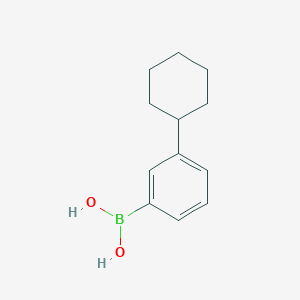
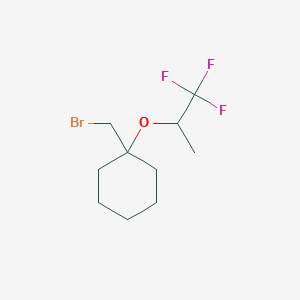
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
